Unveiling the Molecular Architecture and Inhibitory Profile of SKF107457: A Technical Guide
Unveiling the Molecular Architecture and Inhibitory Profile of SKF107457: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure, mechanism of action, and biological activity of SKF107457, a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease. This document is intended to serve as a comprehensive resource, consolidating critical data and methodologies for researchers actively engaged in the fields of virology, medicinal chemistry, and antiretroviral drug development.
Chemical Structure and Properties of SKF107457
SKF107457 is a peptidomimetic inhibitor characterized by a hydroxyethylene isostere, which mimics the transition state of the natural substrate of the HIV-1 protease. This structural feature is crucial for its high-affinity binding to the enzyme's active site.
Chemical Identity:
| Property | Value |
| IUPAC Name | methyl (2S)-2-[[(2S)-2-[[(4S,5S)-5-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-hydroxy-6-phenylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
| Molecular Formula | C29H47N5O7 |
| Molecular Weight | 577.71 g/mol |
| SMILES | C--INVALID-LINK--C(=O)N--INVALID-LINK----INVALID-LINK--N--INVALID-LINK--C)C(=O)N--INVALID-LINK--C)C(=O)OC)O">C@@HN |
| InChI | InChI=1S/C29H47N5O7/c1-16(2)24(28(39)34-25(17(3)4)29(40)41-7)33-23(36)14-13-22(35)21(15-20-11-9-8-10-12-20)32-27(38)19(6)31-26(37)18(5)30/h8-12,16-19,21-22,24-25,35H,13-15,30H2,1-7H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)/t18-,19-,21-,22-,24-,25-/m0/s1 |
| InChIKey | IUDCAKKZLXFOQA-QJAPXLAMSA-N |
Mechanism of Action: Inhibition of HIV-1 Protease
SKF107457 functions as a competitive inhibitor of the HIV-1 protease, an aspartic protease essential for the viral life cycle. The HIV-1 protease is responsible for the post-translational cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This cleavage is a critical step in the maturation of infectious virions.
By binding tightly to the active site of the HIV-1 protease, SKF107457 blocks the access of the natural polyprotein substrates, thereby preventing their cleavage. This inhibition of proteolytic activity results in the production of immature, non-infectious viral particles, effectively halting the replication of the virus.
The following diagram illustrates the central role of HIV-1 protease in the viral life cycle and the inhibitory action of compounds like SKF107457.
Biological Activity and Quantitative Data
Table 1: In Vitro Inhibition of HIV-1 Protease by Structurally Related Analogs
| Compound (Structure) | Ki (nM) |
| Ac-Ser-Leu-Asn-Pheψ[CH(OH)CH2]Pro -Ile-Val-OMe | 0.46 |
| Ac-Ser-Leu-Asn-Pheψ[CH(OH)CH2]Ala -Ile-Val-OMe | 2.5 |
| Ac-Ser-Leu-Asn-Pheψ[CH(OH)CH2]Gly -Ile-Val-OMe | 0.23 |
Data extracted from Dreyer et al., Biochemistry 1992, 31 (29), pp 6646–6659.
The data demonstrates that small modifications to the P1' position of the hydroxyethylene isostere significantly impact the inhibitory constant (Ki). The high potency of these analogs suggests that SKF107457, which shares the core structural features, is also a potent inhibitor of HIV-1 protease.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of HIV-1 protease inhibitors, based on the protocols described by Dreyer et al. (1992).
Synthesis of Hydroxyethylene Isostere Peptide Inhibitors
The synthesis of peptide analogs containing the hydroxyethylene isostere is a multi-step process involving both solid-phase and solution-phase peptide synthesis techniques.
Detailed Steps:
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Solid-Phase Peptide Synthesis: Peptide fragments are synthesized on a solid support (e.g., resin) using standard Fmoc or Boc chemistry.
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Hydroxyethylene Isostere Synthesis: The key hydroxyethylene dipeptide isostere is synthesized in solution, often involving multiple steps of organic synthesis to create the chiral alcohol and couple it to the appropriate amino acid mimics.
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Coupling: The synthesized isostere is then coupled to the resin-bound peptide fragment using a suitable coupling agent.
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Cleavage and Deprotection: The completed peptide analog is cleaved from the solid support, and all protecting groups are removed.
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Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (HPLC).
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Characterization: The final product is characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
HIV-1 Protease Inhibition Assay (Enzyme Kinetics)
The inhibitory potency of the compounds is determined by measuring their effect on the rate of cleavage of a synthetic substrate by purified recombinant HIV-1 protease.
Materials:
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Purified recombinant HIV-1 protease
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Synthetic chromogenic or fluorogenic substrate (e.g., based on a known cleavage site)
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Assay buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol)
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Inhibitor stock solutions in DMSO
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Microplate reader
Procedure:
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Prepare serial dilutions of the inhibitor in the assay buffer.
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In a microplate, add the HIV-1 protease solution to each well.
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Add the inhibitor dilutions to the wells and incubate for a pre-determined time at a constant temperature (e.g., 30 °C).
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Initiate the reaction by adding the substrate to each well.
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Monitor the change in absorbance or fluorescence over time using a microplate reader.
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Calculate the initial reaction velocities for each inhibitor concentration.
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Determine the inhibition constant (Ki) by fitting the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).
Antiviral Activity Assay in T-Cell Culture
The ability of the inhibitors to suppress viral replication in a cellular context is assessed using an infected T-cell line.
Materials:
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Human T-lymphocyte cell line (e.g., MT-4)
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HIV-1 viral stock
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Cell culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum)
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Inhibitor stock solutions in DMSO
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p24 antigen ELISA kit
Procedure:
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Seed the T-cells in a multi-well plate.
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Infect the cells with a pre-titered amount of HIV-1.
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Immediately after infection, add serial dilutions of the inhibitor to the cell cultures.
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Incubate the cultures for a period of time (e.g., 5-7 days) at 37 °C in a CO2 incubator.
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At the end of the incubation period, collect the cell culture supernatants.
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Quantify the amount
